molecular formula C7H2Cl3F3O2S B1407700 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1706446-71-0

2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1407700
CAS No.: 1706446-71-0
M. Wt: 313.5 g/mol
InChI Key: JLSGPKFWKCOIAN-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H2Cl3F3O2S. This compound is characterized by the presence of dichloro, trifluoromethyl, and sulfonyl chloride functional groups, making it a versatile reagent in organic synthesis and various industrial applications.

Preparation Methods

The synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorination of 2,3-dichloro-6-(trifluoromethyl)benzenesulfonic acid. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the sulfonic acid with thionyl chloride, resulting in the formation of the sulfonyl chloride derivative .

Industrial production methods for this compound may involve similar chlorination reactions but are optimized for large-scale synthesis. These methods ensure high yield and purity of the final product, making it suitable for various applications in the chemical industry.

Chemical Reactions Analysis

2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

Scientific Research Applications

2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile involved. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

Properties

IUPAC Name

2,3-dichloro-6-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3O2S/c8-4-2-1-3(7(11,12)13)6(5(4)9)16(10,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSGPKFWKCOIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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